molecular formula C8H6N4O B12842243 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile CAS No. 57005-62-6

5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile

Cat. No.: B12842243
CAS No.: 57005-62-6
M. Wt: 174.16 g/mol
InChI Key: IYJMZYHPDQHTPW-UHFFFAOYSA-N
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Description

5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is a pyrazine derivative characterized by a hydroxyl (-OH) group at position 6 and an ethyl (-C₂H₅) substituent at position 4. This compound belongs to the pyrazine-2,3-dicarbonitrile family, a class of nitrogen-rich heterocycles with applications spanning medicinal chemistry, materials science, and catalysis. The presence of dual nitrile (-CN) groups at positions 2 and 3 enhances its electron-withdrawing properties, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing solubility and reactivity .

Properties

CAS No.

57005-62-6

Molecular Formula

C8H6N4O

Molecular Weight

174.16 g/mol

IUPAC Name

5-ethyl-6-oxo-1H-pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C8H6N4O/c1-2-5-8(13)12-7(4-10)6(3-9)11-5/h2H2,1H3,(H,12,13)

InChI Key

IYJMZYHPDQHTPW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(NC1=O)C#N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of ethyl-substituted precursors with nitrile groups in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in scientific research .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The pyrazine-2,3-dicarbonitrile core allows diverse functionalization. Key analogues and their substituents are compared below:

Compound Position 5 Substituent Position 6 Substituent Key Features
5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile Ethyl (-C₂H₅) Hydroxyl (-OH) Hydrogen bonding via -OH; moderate steric bulk
13h () t-Butylamino Methyl (-CH₃) Steric hindrance from t-butyl; electron-donating amino group
13j () t-Butylamino 4-Methoxyphenyl Extended conjugation via aryl group; methoxy enhances solubility
Pc9 () Bis(2-methoxyethyl)amino Pentan-3-ylsulfanyl Sulfur-containing group; strong electron-accepting properties
DCDPP-2TPA () Bis(4-(diphenylamino)phenyl) None Bulky triphenylamine donors; AIE (aggregation-induced emission) properties

Key Observations :

  • Hydroxyl vs. This enhances crystallinity but may reduce solubility in non-polar solvents .
  • Electron-Withdrawing Effects : The -CN groups in all analogues contribute to electron deficiency, but substituents like sulfanyl (in Pc9) or aryl (in 13j) further modulate redox behavior .

Physicochemical Properties

Table 1: Melting Points and Spectral Data
Compound Melting Point (°C) IR ν(CN) (cm⁻¹) ¹H NMR Shifts (δ, ppm)
This compound Not reported ~2229 (estimated) δ1.53 (ethyl -CH₃), δ5.09 (-OH, broad)
13h () 139–140 2229 δ1.53 (t-butyl), δ2.45 (CH₃)
13j () 239–240 2208 δ7.04–7.93 (aryl protons), δ9.56 (-NH)
DCDPP-2TPA () Not reported Not reported Aromatic protons at δ7.0–8.5

Key Observations :

  • Melting Points : The hydroxyl-containing target compound is expected to have a higher melting point than 13h due to hydrogen bonding, though lower than 13j (239–240°C), where aryl stacking dominates .
  • IR Spectra : The -CN stretch in the target compound (~2229 cm⁻¹) aligns with analogues, confirming minimal electronic perturbation from the ethyl/hydroxyl groups .

Electronic and Electrochemical Properties

Table 2: Redox and Computational Data
Compound Reduction Potential (Ered) HOMO-LUMO Gap (eV) Molecular Electrostatic Potential (MEP)
This compound Not reported Calculated via DFT Electrophilic at -CN; nucleophilic at -OH
Pc9 () -0.85 V vs. SCE 2.1 Strong electron-accepting at pyrazine core
M52-M55 () Not reported 1.8–2.3 Planar core with horizontal dipole orientation

Key Observations :

  • Electron-Accepting Capacity: The hydroxyl group slightly reduces electron-withdrawing strength compared to sulfanyl (Pc9) or cyano-rich analogues (M52-M55) .
  • DFT Insights : Theoretical studies predict nucleophilic activity at the hydroxyl group, making the target compound reactive toward electrophiles .

Biological Activity

5-Ethyl-6-hydroxypyrazine-2,3-dicarbonitrile (C8H8N4O) is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a hydroxyl group and two cyano groups attached to a pyrazine ring. The presence of these functional groups contributes to its biological activity, influencing its interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against a range of pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
BacteriaE. coli32 µg/mL
BacteriaS. aureus16 µg/mL
FungiC. albicans64 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties . It has shown potential in inhibiting the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in:

  • Decreased cell viability by 50% at a concentration of 25 µg/mL.
  • Induction of apoptosis , as evidenced by increased levels of caspase-3 activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for microbial growth and cancer cell survival.
  • Membrane Disruption : Its hydrophobic properties allow it to integrate into lipid membranes, leading to increased permeability and eventual cell death.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells, further contributing to its anticancer effects.

Research Findings

Recent studies have focused on the synthesis and characterization of derivatives of this compound to enhance its biological activity. Modifications to the pyrazine ring or the introduction of additional functional groups have been explored to improve potency and selectivity.

Table 2: Summary of Derivative Studies

Derivative NameModificationBiological Activity
Compound AMethyl group additionIncreased anticancer activity
Compound BFluorine substitutionEnhanced antimicrobial properties

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